Chemical structure and properties of 7-Bromo-3-O-acetyl-pregnenolone
Chemical structure and properties of 7-Bromo-3-O-acetyl-pregnenolone
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-3-O-acetyl-pregnenolone, a halogenated derivative of the neurosteroid pregnenolone. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical structure, physicochemical properties, a plausible synthetic route, and detailed spectroscopic characterization of the title compound. Furthermore, it explores the potential biological activities and applications based on structure-activity relationships derived from related pregnenolone analogs. This guide aims to serve as a foundational resource, integrating established principles of steroid chemistry with predictive data analysis to facilitate further research and application development.
Introduction: The Significance of Pregnenolone and its Derivatives
Pregnenolone (P5), a 21-carbon steroid, is a pivotal endogenous compound synthesized from cholesterol within the mitochondria of the adrenal glands, gonads, and brain.[1][2] It serves as the universal precursor for the biosynthesis of a vast array of steroid hormones, including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens.[3][4] Beyond its role as a metabolic intermediate, pregnenolone and its sulfate ester are recognized as potent neurosteroids, exhibiting a range of biological activities within the central nervous system.[3][5] They are known to modulate synaptic function, enhance myelination, and may offer neuroprotective benefits, potentially improving cognitive and memory functions.[3][6]
The chemical modification of the pregnenolone scaffold has been a fertile area of research, yielding derivatives with novel biological profiles. Alterations at various positions of the steroid nucleus can dramatically influence a compound's receptor affinity, metabolic stability, and therapeutic potential. The introduction of a halogen atom, such as bromine, at the C-7 position of the Δ⁵-steroid core is a strategic modification. This position is allylic to the C5-C6 double bond, making it a reactive site for functionalization. Halogenation at this position can impact the molecule's electronic properties and conformation, potentially leading to enhanced or novel pharmacological activities, such as anti-inflammatory or cytotoxic effects.[7]
This guide focuses specifically on 7-Bromo-3-O-acetyl-pregnenolone, a derivative combining C-7 bromination with acetylation of the 3β-hydroxyl group. The 3-O-acetyl group is a common modification in steroid chemistry, often used as a protecting group or to improve lipophilicity and pharmacokinetic properties. This document will synthesize available chemical knowledge to provide a detailed technical profile of this specific compound.
Chemical Identity and Structural Elucidation
The structure of 7-Bromo-3-O-acetyl-pregnenolone is defined by the foundational four-ring system of pregnane, modified with key functional groups that dictate its chemical behavior.
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Systematic IUPAC Name: (3S,7S,8R,9S,10R,13S,14S,17S)-7-bromo-10,13-dimethyl-17-acetyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate
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CAS Number: 114417-65-1[8]
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Molecular Formula: C₂₃H₃₃BrO₃
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Molecular Weight: 453.41 g/mol
Structural Features: The molecule consists of a pregn-5-ene backbone. A bromine atom is introduced at the C-7 position, which is an allylic carbon. This C-Br bond is a key feature influencing the molecule's reactivity. The hydroxyl group at the 3β position is esterified with an acetyl group. The stereochemistry of the bromo group at C-7 is typically introduced in the alpha (α) or beta (β) configuration depending on the synthetic method, which significantly affects the molecule's three-dimensional shape.
Physicochemical Properties
While experimental data for this specific compound is not widely published, the following properties can be predicted based on the parent compound, pregnenolone acetate, and general principles of halogenated steroids.
| Property | Predicted Value / Observation | Reference / Justification |
| Appearance | White to off-white crystalline powder | Based on the appearance of similar steroid derivatives like pregnenolone acetate.[2] |
| Melting Point | Expected to be in the range of 150-170 °C | Pregnenolone acetate melts at 149-152 °C.[2] Bromination may slightly increase the melting point due to increased molecular weight. |
| Solubility | Soluble in organic solvents (e.g., Chloroform, Dichloromethane, Acetone); Insoluble in water. | The acetyl group and steroid backbone confer high lipophilicity. |
| Stability & Storage | Store at room temperature, protected from light and moisture. | Steroids are generally stable under these conditions. Long-term storage in a desiccator is recommended. |
Synthesis and Purification
A plausible and efficient synthesis of 7-Bromo-3-O-acetyl-pregnenolone can be achieved via a two-step process starting from pregnenolone. This protocol is based on well-established reactions in steroid chemistry.
Experimental Protocol
Step 1: Acetylation of Pregnenolone to 3-O-acetyl-pregnenolone
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Dissolution: Dissolve pregnenolone (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
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Acylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.5 equivalents) dropwise with stirring.
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Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).
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Washing: Wash the combined organic layers sequentially with 1M HCl to remove pyridine, then with saturated sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-O-acetyl-pregnenolone.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure 3-O-acetyl-pregnenolone.
Step 2: Allylic Bromination of 3-O-acetyl-pregnenolone
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Dissolution: Dissolve the purified 3-O-acetyl-pregnenolone (1 equivalent) in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile in a flask equipped with a reflux condenser.
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Initiation: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide or AIBN (catalytic amount) to the solution.[9][10][11]
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Reaction: Heat the mixture to reflux under illumination with a heat lamp or UV light to initiate the radical reaction.[9] The reaction is typically complete within 1-3 hours. The insoluble succinimide byproduct will float to the surface, indicating reaction progress.[10]
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Work-up: Cool the reaction mixture to room temperature and filter off the succinimide.
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Washing: Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: Purify the crude 7-Bromo-3-O-acetyl-pregnenolone by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
Causality and Experimental Choices
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Acetylation: The acetylation of the 3β-hydroxyl group serves two purposes: it protects the alcohol from oxidation or other side reactions during the subsequent bromination step, and it increases the solubility of the steroid in non-polar organic solvents used for the radical reaction.
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N-Bromosuccinimide (NBS): NBS is the reagent of choice for allylic bromination.[12] It provides a low, constant concentration of molecular bromine (Br₂) and bromine radicals (Br•) in the reaction mixture.[9][11] This is crucial to favor the radical substitution at the allylic C-7 position over the competing electrophilic addition of bromine across the C5-C6 double bond.[9][12]
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Radical Initiator: Light or a chemical initiator like AIBN is required to initiate the reaction by causing the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in the in-situ generated Br₂, starting the radical chain reaction.[10]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 7-Bromo-3-O-acetyl-pregnenolone.
Spectroscopic Characterization
The identity and purity of the synthesized 7-Bromo-3-O-acetyl-pregnenolone would be confirmed using a combination of spectroscopic techniques. The following data are predicted based on the structure and known values for similar compounds.
Predicted ¹H and ¹³C NMR Data
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts (in ppm, relative to TMS) in CDCl₃ are summarized below.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Vinyl Proton | ~ 5.4 - 5.6 | d | H-6 |
| Allylic Proton | ~ 4.5 - 4.8 | m | H-7 (proton on carbon bearing bromine) |
| Carbinol Proton | ~ 4.5 - 4.7 | m | H-3 (proton on carbon with acetyl group) |
| Acetyl Protons | ~ 2.05 | s | -OCOCH₃ |
| Angular Methyls | ~ 1.05, ~ 0.65 | s, s | H-19, H-18 |
| C-21 Methyl | ~ 2.13 | s | H-21 |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C-20 Carbonyl | ~ 209 | C=O (ketone) |
| Acetyl Carbonyl | ~ 170 | C=O (ester) |
| Olefinic Carbons | ~ 139, ~ 125 | C-5, C-6 |
| C-3 Carbon | ~ 73 | C-O (ester) |
| C-7 Carbon | ~ 50 - 60 | C-Br |
| Acetyl Methyl | ~ 21 | -OCOCH₃ |
| Angular Methyls | ~ 19, ~ 13 | C-19, C-18 |
| C-21 Methyl | ~ 31 | C-21 |
Note: The introduction of the bromine at C-7 would cause a significant downfield shift for the H-7 proton and an upfield shift for the C-7 carbon compared to the unsubstituted analog.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition.
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Expected Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity (approximately 1:1 ratio) will be observed, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[13][14]
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m/z ≈ 452.16 (for C₂₃H₃₃⁷⁹BrO₃)
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m/z ≈ 454.16 (for C₂₃H₃₃⁸¹BrO₃)
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Key Fragmentation: Expect to see fragments corresponding to the loss of bromine (M-Br)⁺, loss of the acetyl group (M-CH₃CO)⁺, and loss of acetic acid (M-CH₃COOH)⁺.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1730 - 1740 | Strong | C=O stretch of the acetyl ester group[15] |
| ~ 1705 - 1715 | Strong | C=O stretch of the C-20 ketone |
| ~ 1665 | Medium | C=C stretch of the Δ⁵ double bond |
| ~ 1240 | Strong | C-O stretch of the acetyl ester group[8] |
| ~ 550 - 650 | Medium | C-Br stretch |
Potential Biological Activity and Applications
While no specific biological data for 7-Bromo-3-O-acetyl-pregnenolone has been published, its structural features allow for informed speculation on its potential pharmacological profile, drawing from research on related compounds.
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Neurosteroid Activity: The parent molecule, pregnenolone, is a known neurosteroid.[3] Modifications at the C-7 position can alter this activity. For instance, 7α-hydroxypregnenolone, another C-7 substituted derivative, has been shown to stimulate locomotor activity.[16][17] It is plausible that 7-bromo substitution could modulate interactions with neuronal receptors, such as GABA-A or NMDA receptors, although the specific effect (agonist, antagonist, or modulator) would require experimental validation.
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Anti-inflammatory Potential: Halogenation is a common strategy in the design of potent anti-inflammatory steroids. For example, 7α-halogenation of corticosteroids has been shown to increase anti-inflammatory potency in some cases.[18] The bromine at C-7 could confer anti-inflammatory properties to the pregnenolone scaffold, a possibility that warrants investigation in relevant cellular and animal models of inflammation.
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Anticancer and Cytotoxic Effects: Numerous modified steroids, including pregnenolone derivatives, have been investigated for their potential as anticancer agents.[7] Halogenated compounds are of particular interest in drug design for their ability to form halogen bonds and alter protein-ligand interactions. The cytotoxic potential of 7-Bromo-3-O-acetyl-pregnenolone against various cancer cell lines would be a logical avenue for future research.
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Enzyme Inhibition: The steroid nucleus is a common scaffold for designing enzyme inhibitors. Pregnenolone derivatives have been explored as inhibitors of enzymes like CYP17A1, which is involved in steroid biosynthesis.[19] The introduction of a bulky, electronegative bromine atom could influence binding to the active sites of various enzymes, making it a candidate for screening against a panel of therapeutically relevant enzymes.
The diagram below illustrates the central role of pregnenolone in steroidogenesis, providing context for how derivatives like 7-Bromo-3-O-acetyl-pregnenolone represent a departure from the natural metabolic pathway, potentially leading to novel biological effects.
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